molecular formula C10H14O3 B8453989 3-Methoxy-4-propoxyphenol

3-Methoxy-4-propoxyphenol

Cat. No. B8453989
M. Wt: 182.22 g/mol
InChI Key: HEJVIJFVGFESLC-UHFFFAOYSA-N
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Patent
US04535183

Procedure details

5-Acetoxy-2-n-propoxyanisole (39.9 g, 0.178 M), 1.67 N sodium hydroxide solution (300 ml) and methanol (300 ml) were refluxed with stirring (1 hr). The methanol was then removed, the residue diluted with water and extracted with ether. The aqueous phase was acidified with concentrated hydrochloric acid and extracted with ether. The combined extracts were washed with water, dried (sodium sulphate) and evaporated. The product was then passed through a short pad of florisil eluting with chloroform-methanol (95:5) and the filtrate evaporated to give 3-methoxy-4-n-propoxyphenol as an oil which solidified on standing. After trituration with 40/60 petrol and filtration the product had m.p. 54°-56° C.
Name
5-Acetoxy-2-n-propoxyanisole
Quantity
39.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[CH:7][C:8]([O:13][CH2:14][CH2:15][CH3:16])=[C:9]([O:11][CH3:12])[CH:10]=1)(=O)C.[OH-].[Na+]>CO>[CH3:12][O:11][C:9]1[CH:10]=[C:5]([OH:4])[CH:6]=[CH:7][C:8]=1[O:13][CH2:14][CH2:15][CH3:16] |f:1.2|

Inputs

Step One
Name
5-Acetoxy-2-n-propoxyanisole
Quantity
39.9 g
Type
reactant
Smiles
C(C)(=O)OC=1C=CC(=C(C1)OC)OCCC
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring (1 hr)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was then removed
ADDITION
Type
ADDITION
Details
the residue diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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